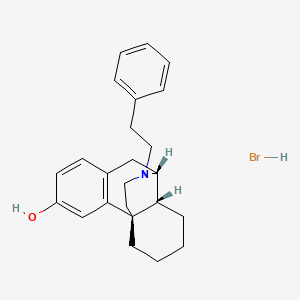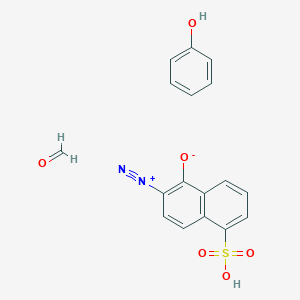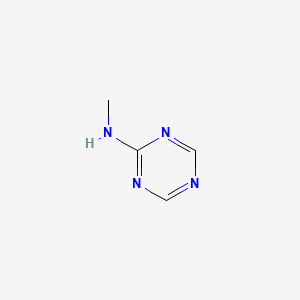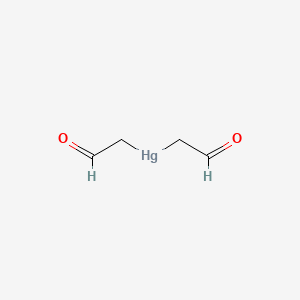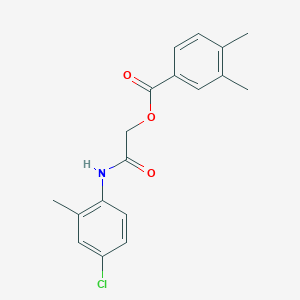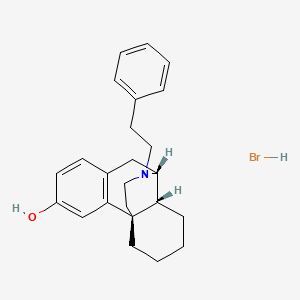![molecular formula C17H13ClN2O4S B14171252 N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide CAS No. 712296-57-6](/img/structure/B14171252.png)
N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a furan ring, a sulfonamide group, and a chlorophenyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide typically involves the reaction of 3-chlorophenylsulfonamide with 4-aminophenylfuran-2-carboxamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines.
Substitution: Various substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity through hydrophobic interactions. The furan ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- Indole derivatives such as indole-3-acetic acid
Comparison: N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide is unique due to its combination of a furan ring, sulfonamide group, and chlorophenyl group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, while indole derivatives are known for their biological activity, the presence of the sulfonamide group in this compound provides additional hydrogen bonding capabilities, enhancing its potential as an enzyme inhibitor.
Propriétés
Numéro CAS |
712296-57-6 |
|---|---|
Formule moléculaire |
C17H13ClN2O4S |
Poids moléculaire |
376.8 g/mol |
Nom IUPAC |
N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H13ClN2O4S/c18-12-3-1-4-14(11-12)20-25(22,23)15-8-6-13(7-9-15)19-17(21)16-5-2-10-24-16/h1-11,20H,(H,19,21) |
Clé InChI |
OBXQETUFCMEOQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


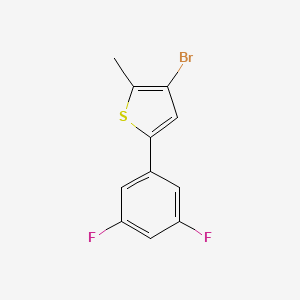
![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
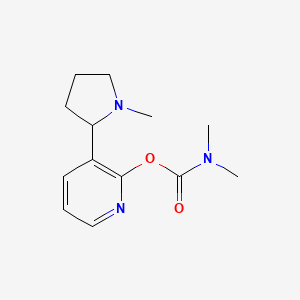
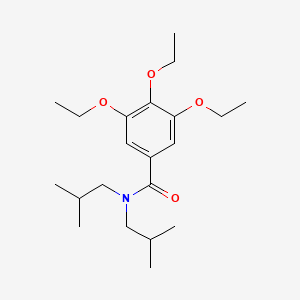
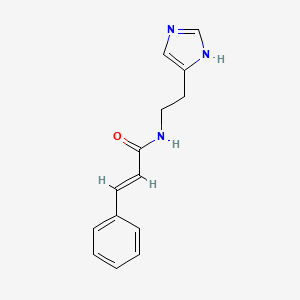
![2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene](/img/structure/B14171204.png)
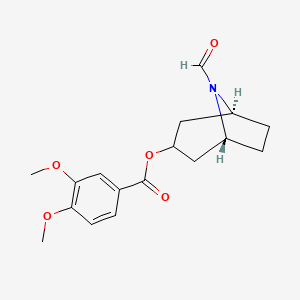
![O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B14171217.png)
